Xylityl glycoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xylityl glycoside is a natural hydrophilic skincare ingredient derived from the glycosylation of xylitol, a polyol sugar known for its moisturizing properties. It is commonly found in the sugars of wheat and wood cellulose. This compound is valued for its ability to improve the epidermal water content by increasing dermal water reservoirs and enhancing hyaluronic acid production in the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylityl glycoside is synthesized through the glycosylation of xylitol. This process involves the reaction of xylitol with glucose under specific conditions to form the glycoside bond. The reaction typically requires the presence of an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the glycoside .

Industrial Production Methods

Industrial production of this compound involves the use of biotechnological methods to produce xylitol from xylose, glucose, or biomass hydrolysate. Microbial production of xylitol has gained attention due to its eco-friendly nature and wide substrate availability. Chemical synthesis of xylitol from xylose remains the dominant route for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Xylityl glycoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.

Common Reagents and Conditions

Glycosylation: Acid catalysts, elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major product formed from the glycosylation of xylitol is this compound. Oxidation and reduction reactions can lead to various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Xylityl glycoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly used in skincare products for its moisturizing and skin-conditioning properties. In the medical field, this compound is explored for its potential to enhance the absorption of active ingredients and improve skin hydration .

Mechanism of Action

Xylityl glycoside exerts its effects by optimizing the skin’s hydrous flow. It controls water circulation and reserves, reinforcing the synthesis of essential lipids and proteins involved in the organization of the corneus layer. This “anti-dehydration shield” action helps improve the epidermal water content and enhances hyaluronic acid production in the skin .

Comparison with Similar Compounds

Similar Compounds

Xylitol: A sugar alcohol derived from wood, particularly birch bark, known for its sweetening properties and use in dental care.

Glucose: A simple sugar that serves as a building block for various glycosides.

Anhydroxylitol: A derivative of xylitol used in combination with xylityl glycoside for enhanced moisturizing effects.

Uniqueness

This compound is unique due to its dual-action moisturizing properties. It not only increases the water content of the skin but also improves the skin barrier by enhancing lipid and protein synthesis. This makes it a valuable ingredient in skincare formulations aimed at improving skin hydration and overall health .

Properties

CAS No. |

1095751-96-4 |

|---|---|

Molecular Formula |

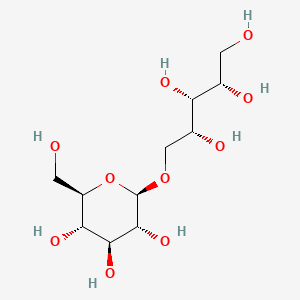

C11H22O10 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

(2S,3R,4R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C11H22O10/c12-1-4(14)7(16)5(15)3-20-11-10(19)9(18)8(17)6(2-13)21-11/h4-19H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |

InChI Key |

LTBAFRQKFIMYQK-DLWPFLMGSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.